molecular formula C16H13FN4O2 B4420131 N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No. B4420131
M. Wt: 312.30 g/mol
InChI Key: XMSYHCCUAXPJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide, commonly known as FPTQ, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of a class of enzymes known as serine/threonine protein kinases, which play a crucial role in regulating cellular signaling pathways.

Scientific Research Applications

FPTQ has been extensively studied for its potential use in scientific research. It is a potent inhibitor of a class of enzymes known as serine/threonine protein kinases, which play a crucial role in regulating cellular signaling pathways. FPTQ has been shown to inhibit the activity of several protein kinases, including AKT, which is a key player in several cellular processes, including cell proliferation, survival, and metabolism. FPTQ has also been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, making it a potential candidate for cancer therapy.

Mechanism of Action

FPTQ inhibits the activity of serine/threonine protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate, leading to the inhibition of downstream signaling pathways. FPTQ has been shown to be highly selective for several protein kinases, including AKT, making it a promising candidate for targeted cancer therapy.
Biochemical and Physiological Effects:
FPTQ has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, making it a potential candidate for cancer therapy. FPTQ has also been shown to inhibit the activity of several protein kinases, including AKT, which is a key player in several cellular processes, including cell proliferation, survival, and metabolism. FPTQ has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells.

Advantages and Limitations for Lab Experiments

FPTQ has several advantages for lab experiments. It is a potent inhibitor of several protein kinases, including AKT, making it a useful tool for studying the role of these kinases in cellular processes. FPTQ is also highly selective for its target kinases, making it a useful tool for studying the specific effects of inhibiting these kinases. However, FPTQ also has some limitations for lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. Additionally, FPTQ has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on FPTQ. One area of research is the development of more potent and selective inhibitors of serine/threonine protein kinases, including AKT. Another area of research is the identification of new targets for FPTQ and other protein kinase inhibitors, which can lead to the development of new cancer therapies. Additionally, research is needed to better understand the biochemical and physiological effects of FPTQ and other protein kinase inhibitors, which can help to identify new therapeutic targets and improve the efficacy of existing therapies.

properties

IUPAC Name

N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c17-11-4-3-5-12(10-11)18-15(22)8-9-21-16(23)13-6-1-2-7-14(13)19-20-21/h1-7,10H,8-9H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSYHCCUAXPJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Reactant of Route 6
N-(3-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.